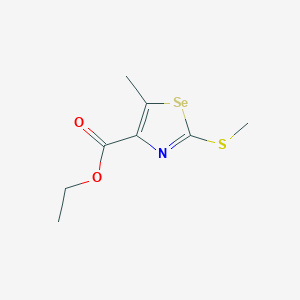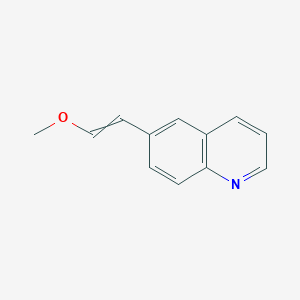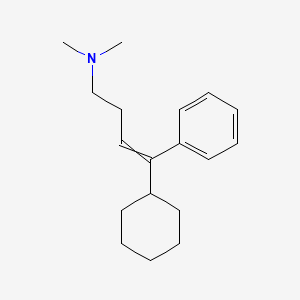
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a heterocyclic compound containing selenium, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate typically involves the reaction of ethyl 4-acetyl-5-bromomethylfuran-2-carboxylate with potassium salts of phenylsulfinic acids. This reaction leads to the formation of phenylsulfonylmethyl derivatives, which are then converted into the desired selenazole compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur and selenium atoms in the compound can be oxidized to form sulfoxides and selenoxides.
Reduction: The compound can be reduced to form the corresponding sulfide and selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and selenium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, selenoxides, sulfides, selenides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium and sulfur atoms.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, potentially leading to the inhibition or activation of specific biochemical pathways. The presence of selenium and sulfur atoms in the compound may contribute to its unique biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1,2,3-selenodiazol-4-yl)-5-alkylsulfanyl- and -5-alkylsulfonylfuran-2-carboxylates: These compounds share a similar selenazole core structure but differ in the substituents attached to the ring.
Indole derivatives: While not structurally identical, indole derivatives share some similar chemical properties and biological activities.
Uniqueness
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is unique due to the presence of both selenium and sulfur atoms within its structure, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
647032-82-4 |
|---|---|
Molecular Formula |
C8H11NO2SSe |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2SSe/c1-4-11-7(10)6-5(2)13-8(9-6)12-3/h4H2,1-3H3 |
InChI Key |
PDBQTQCTHZFKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C([Se]C(=N1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)



![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)

